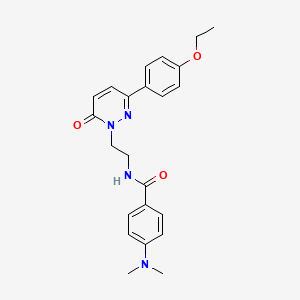
4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, commonly referred to as a pyridazinone derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Compound Overview
The compound is characterized by the following structural features:
- Pyridazinone ring : A heterocyclic structure known for various biological activities.
- Ethoxyphenyl group : Enhances lipophilicity and potentially modulates biological interactions.
- Dimethylamino group : May influence pharmacological properties and receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazinone Ring : This can be achieved through cyclization of hydrazine derivatives with diketones or keto acids.
- Introduction of the Ethoxyphenyl Group : Conducted via electrophilic aromatic substitution reactions.
- Attachment of the Dimethylamino and Benzamide Moieties : Coupling reactions using reagents like carbodiimides facilitate this step.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial and fungal strains, suggesting potential as novel antibacterial agents.
Anticancer Properties
The compound has been explored for its anticancer potential. In vitro assays have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induces apoptosis |
| MDA-MB-231 | 2.00 | G1 cell cycle arrest |
| A2780 (ovarian) | 1.50 | Apoptosis promotion |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or microbial survival.
- Receptor Interaction : Binding to specific cellular receptors could alter signal transduction pathways critical for cell growth and survival.
- Gene Expression Modulation : The compound may influence gene expression related to apoptosis and immune responses .
Comparative Studies
When compared with other pyridazinone derivatives, such as those with methoxy or chlorophenyl substitutions, this compound exhibits unique potency profiles against certain cancer types and microbial strains. For instance:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)... | High | Moderate |
| N-(2-(3-(4-methoxyphenyl)... | Moderate | High |
| N-(2-(3-(4-chlorophenyl)... | Low | High |
Case Studies
Recent studies have highlighted the effectiveness of this compound in xenograft models, where it demonstrated significant tumor growth inhibition compared to standard treatments . The findings suggest that it could serve as a lead compound for further development in cancer therapeutics.
特性
IUPAC Name |
4-(dimethylamino)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-4-30-20-11-7-17(8-12-20)21-13-14-22(28)27(25-21)16-15-24-23(29)18-5-9-19(10-6-18)26(2)3/h5-14H,4,15-16H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWKETLPGZMPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














